molecular formula C15H18BrN3 B13704594 6-Bromo-N4-cyclohexylquinoline-3,4-diamine

6-Bromo-N4-cyclohexylquinoline-3,4-diamine

Cat. No.: B13704594
M. Wt: 320.23 g/mol
InChI Key: CZYMEERQPNUETF-UHFFFAOYSA-N
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Description

6-Bromo-N4-cyclohexylquinoline-3,4-diamine is a chemical compound that belongs to the quinoline family

Preparation Methods

The synthesis of 6-Bromo-N4-cyclohexylquinoline-3,4-diamine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of quinoline derivatives followed by amination with cyclohexylamine. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Chemical Reactions Analysis

6-Bromo-N4-cyclohexylquinoline-3,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Bromo-N4-cyclohexylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

6-Bromo-N4-cyclohexylquinoline-3,4-diamine can be compared with other quinoline derivatives such as:

    6-Bromo-4-hydroxyquinoline-3-carboxylic acid: This compound has different functional groups and exhibits distinct chemical and biological properties.

    8-Bromoquinoline: Another brominated quinoline derivative with unique reactivity and applications.

    4-Chloroquinoline: A chloro-substituted quinoline with different chemical behavior and uses.

Properties

Molecular Formula

C15H18BrN3

Molecular Weight

320.23 g/mol

IUPAC Name

6-bromo-4-N-cyclohexylquinoline-3,4-diamine

InChI

InChI=1S/C15H18BrN3/c16-10-6-7-14-12(8-10)15(13(17)9-18-14)19-11-4-2-1-3-5-11/h6-9,11H,1-5,17H2,(H,18,19)

InChI Key

CZYMEERQPNUETF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C3C=C(C=CC3=NC=C2N)Br

Origin of Product

United States

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